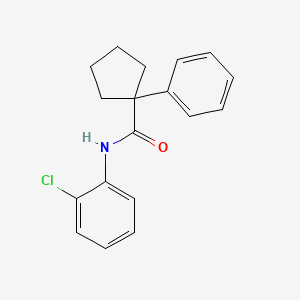

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 2-chlorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of carboxamides studied for their structural and electronic properties, particularly the influence of substituents on resonance interactions and crystallographic behavior .

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVSMPCBKTHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-phenylcyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

On an industrial scale, the production of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the activation of caspase pathways, indicating its potential role in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Reactions : It participates in oxidation, reduction, and substitution reactions, enabling the synthesis of derivatives with tailored properties.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Ketones, Carboxylic acids |

| Reduction | Amines |

| Substitution | Various substituted derivatives |

Material Science

In material science, N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is explored for its potential use in developing new materials due to its unique chemical properties. Its stability and reactivity make it a candidate for creating advanced polymers and composites.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another study assessing anticancer potential, N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide was tested on multiple cancer cell lines. The results showed:

- Induction of apoptosis in MCF-7 cells with an increase in apoptotic cells from 5% (control) to 35% (treated).

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Electronic and Crystallographic Comparisons

- 35Cl NQR Frequency Analysis: Substituted phenyl groups on the amide nitrogen significantly influence electronic properties. For example, aryl substituents (e.g., phenyl or chlorophenyl) increase 35Cl NQR frequencies compared to alkyl groups due to resonance effects that delocalize electron density.

- Crystallographic Data: Crystal structures of related compounds (e.g., N-(phenyl)-2-chlorobenzamide) reveal that side-chain substituents affect bond lengths and angles. For instance: The C(S)-C(O) bond length shortens with electron-withdrawing groups (e.g., Cl), increasing rigidity . The target compound’s cyclopentane core likely adopts a puckered conformation, similar to cyclopentane derivatives in , which exhibit monoclinic or tetragonal packing (e.g., a = 8.795 Å, c = 15.115 Å in tetragonal systems) .

Pharmacological and Physicochemical Implications

- Halogen Effects: Chlorine at the 2-position (target compound) enhances lipophilicity and bioavailability compared to non-halogenated analogues. However, the 4-fluoro substituent in ’s compound introduces additional polarity, balancing solubility and membrane permeability .

- This contrasts with the target compound’s simpler chloro-substituent, which may prioritize cost-effective synthesis .

Biological Activity

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 2-chlorophenyl moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 305.79 g/mol. The unique combination of functional groups imparts distinctive chemical properties that are crucial for its biological activity.

The biological activity of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is primarily linked to its interactions with specific enzymes and receptors. While detailed mechanisms are still under investigation, it is suggested that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Summary

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Analgesic | May alleviate pain through receptor interaction | |

| Anticancer | Similar compounds exhibit anticancer properties |

1. Interaction Studies

Research has focused on the binding affinity of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide towards various biological targets. These studies utilize molecular docking techniques to predict how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic applications .

2. QSAR Analysis

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of compounds similar to N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide. These models help in understanding how structural variations affect biological activity, guiding further drug development efforts .

3. Comparative Studies

Comparative studies with structurally similar compounds indicate that the position of substituents, such as the chlorine atom on the phenyl ring, significantly influences the compound's reactivity and biological effects. This highlights the importance of structural optimization in drug design.

Future Directions in Research

The ongoing research aims to elucidate the precise mechanisms by which N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its biological effects. Future studies may focus on:

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

- Mechanistic Studies : Identifying specific molecular targets and pathways involved in its action.

- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.